

# The Role of CCC-0975 in Chronic Hepatitis B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a curative therapy.[1] The HBV cccDNA serves as a stable minichromosome in the nucleus of infected cells, acting as the transcriptional template for all viral RNAs, thereby ensuring viral persistence.[1][2] Current antiviral treatments, primarily nucleos(t)ide analogues, can effectively suppress HBV replication, but they do not eliminate cccDNA, leading to viral rebound upon cessation of therapy.[1] This underscores the urgent need for novel therapeutic agents that can directly target the formation and maintenance of cccDNA.[1]

This technical guide focuses on **CCC-0975**, a preclinical disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][3] **CCC-0975** represents a promising class of molecules for the development of a functional cure for chronic hepatitis B. This document provides an in-depth overview of its mechanism of action, a compilation of preclinical data, detailed experimental protocols for its evaluation, and a visualization of its role in the context of the HBV life cycle.

## **Mechanism of Action of CCC-0975**



CCC-0975 is a hepatitis B virus (HBV) inhibitor that interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][4] This inhibitory action synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their intracellular degradation.[1][4] Mechanistic studies suggest that CCC-0975 does not directly inhibit HBV DNA replication or the viral polymerase activity.[1] Instead, its primary mode of action is believed to be the blockage of rcDNA deproteination, a critical step in the cccDNA formation pathway.[5] By preventing the removal of the covalently attached viral polymerase from the 5' end of the minus strand of rcDNA, CCC-0975 effectively halts the maturation of rcDNA into the transcriptionally active cccDNA.

The formation of cccDNA from rcDNA is a multi-step process that involves several host cell DNA repair enzymes.[5][6][7][8] After the viral nucleocapsid enters the hepatocyte nucleus, the rcDNA is released. The conversion process includes the removal of the viral polymerase, removal of the RNA primer from the plus strand, completion of the plus strand DNA synthesis, and ligation of both DNA strands.[5][8] Host factors implicated in this pathway include Tyrosyl-DNA phosphodiesterase 2 (TDP2) for polymerase removal, Flap endonuclease 1 (FEN-1) for RNA primer removal, various DNA polymerases (such as POLK, POLD, POLH, and POLλ), Proliferating cell nuclear antigen (PCNA), Replication factor C (RFC), and DNA ligases (LIG1 and LIG3).[6][7][8] CCC-0975's interference with this pathway represents a targeted approach to preventing the establishment and replenishment of the cccDNA pool.

## **Quantitative Data**

The preclinical efficacy of **CCC-0975** and its analog, CCC-0346, has been evaluated in cell culture models of HBV replication. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy and Cytotoxicity of CCC-0975 and CCC-0346 in HepDE19 Cells[1]

| Compound | EC50 (µM) (HBeAg<br>reduction) | CC50 (µM) (Cell<br>Viability) | Selectivity Index<br>(SI = CC50/EC50) |
|----------|--------------------------------|-------------------------------|---------------------------------------|
| CCC-0975 | 4.55                           | >50                           | >11                                   |
| CCC-0346 | 0.35                           | 2.57                          | >7                                    |



Table 2: Dose-Dependent Inhibition of HBV cccDNA and DP-rcDNA by **CCC-0975** in HepDES19 Cells[1]

| CCC-0975 Concentration (μM) | Relative cccDNA Level (%) | Relative DP-rcDNA Level (%) |
|-----------------------------|---------------------------|-----------------------------|
| 0                           | 100                       | 100                         |
| 1.25                        | ~80                       | ~85                         |
| 2.5                         | ~60                       | ~65                         |
| 5                           | ~40                       | ~45                         |
| 10                          | ~20                       | ~25                         |
| 20                          | <10                       | <15                         |

Note: Relative levels are estimated from the Southern blot data presented in Cai D, et al. 2012. [1]

Table 3: Chemical Properties of CCC-0975 and CCC-0346[1]

| Compound | Chemical Name                                                                                            | Molecular Weight ( g/mol ) |
|----------|----------------------------------------------------------------------------------------------------------|----------------------------|
| CCC-0975 | 2-[benzenesulfonyl-(2-chloro-<br>5-trifluoromethyl-phenyl)-<br>amino]-N-pyridin-4-ylmethyl-<br>acetamide | 483.89                     |
| CCC-0346 | 4-(benzyl-methyl-sulfamoyl)-N-<br>(2-methyl-benzothiazol-5-yl)-<br>benzamide                             | Not explicitly stated      |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **CCC-0975**.



# Hirt DNA Extraction for HBV cccDNA and DP-rcDNA Analysis

This protocol is adapted from established methods for the selective extraction of low-molecular-weight, protein-free DNA, such as cccDNA and DP-rcDNA, from cultured cells.[2][9][10][11][12]

#### Materials:

- TE buffer (10 mM Tris-HCl, pH 7.5; 10 mM EDTA)
- 10% Sodium Dodecyl Sulfate (SDS)
- 5 M NaCl
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 100% Ethanol and 70% Ethanol
- Nuclease-free water

#### Procedure:

- Wash cultured cells (e.g., HepDES19) in a 6-well plate once with phosphate-buffered saline (PBS).
- Lyse the cells by adding 1.5 mL of TE buffer and 0.1 mL of 10% SDS to each well. Gently mix and incubate for 30 minutes at room temperature to ensure complete lysis.
- Transfer the viscous cell lysate to a 15 mL centrifuge tube.
- Add 0.4 mL of 5 M NaCl and gently invert the tube approximately 10 times.
- Incubate the tubes at 4°C for at least 16 hours to precipitate proteins and protein-associated DNA.
- Centrifuge at 14,500 x g for 30 minutes at 4°C.



- Carefully transfer the supernatant, which contains the protein-free DNA, to a fresh 15 mL tube.
- Perform two rounds of phenol:chloroform:isoamyl alcohol extraction to remove residual proteins. After each extraction, centrifuge at 3,500 x g for 10 minutes at 4°C and transfer the aqueous phase to a new tube.
- Precipitate the DNA by adding two volumes of 100% ethanol and incubating at -20°C overnight.
- Pellet the DNA by centrifugation at 3,500 x g for 30 minutes at 4°C.
- Wash the DNA pellet with 70% ethanol and centrifuge again.
- Air dry the pellet and resuspend it in 25  $\mu$ L of TE buffer (10 mM Tris-HCl, pH 7.5; 1 mM EDTA).

## **Southern Blot Analysis of HBV DNA**

This protocol allows for the detection and quantification of different forms of HBV DNA, including cccDNA and DP-rcDNA.[2][13][14][15]

#### Materials:

- Agarose
- 10x DNA gel loading buffer
- TAE buffer
- Depurination solution (0.25 M HCl)
- Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
- Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)
- 20x SSC
- Nylon membrane



- UV crosslinker
- Hybridization buffer
- 32P-labeled HBV-specific RNA probe
- Wash buffers (varying stringencies)
- Phosphorimager screen and scanner

#### Procedure:

- Cast a 1.2% agarose gel in 1x TAE buffer.
- Load the Hirt-extracted DNA samples mixed with 10x loading buffer into the wells.
- Perform electrophoresis at a low voltage until the dye front has migrated sufficiently.
- Depurinate the gel by soaking it in depurination solution for 10 minutes.
- Denature the DNA by soaking the gel in denaturation solution for 1 hour.
- Neutralize the gel by soaking it in neutralization solution for 1 hour.
- Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 20x SSC.
- UV crosslink the DNA to the membrane.
- Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 65°C.
- Add the 32P-labeled HBV-specific RNA probe to fresh hybridization buffer and incubate with the membrane overnight at 65°C.
- Wash the membrane with low and high stringency wash buffers to remove unbound probe.
- Expose the membrane to a phosphorimager screen and quantify the signals using a phosphorimager.



## **MTT Cell Viability Assay**

This colorimetric assay is used to assess the cytotoxicity of CCC-0975.[16][17][18][19]

#### Materials:

- HepDE19 cells
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

#### Procedure:

- Seed HepDE19 cells in a 96-well plate at a density of 5.0 x 104 cells/well.
- Treat the cells with various concentrations of **CCC-0975** (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 7 days).
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate overnight at 37°C in a humidified atmosphere.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

# **Visualizations**



The following diagrams illustrate the mechanism of action of **CCC-0975** and the experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Mechanism of CCC-0975 action on HBV cccDNA formation.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of CCC-0975.

## Conclusion

**CCC-0975** represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, specifically targeting the conversion of rcDNA to cccDNA, offers a distinct advantage over current therapies that primarily suppress viral



replication. The preclinical data, though early-stage, demonstrates a potent and specific inhibition of cccDNA formation with a favorable selectivity index.

The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of **CCC-0975** and other cccDNA inhibitors. As the field moves towards therapies that can eradicate the viral reservoir, compounds like **CCC-0975** will be instrumental in developing curative regimens for chronic hepatitis B. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy and safety in more advanced preclinical models, with the ultimate goal of transitioning to clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B
   Virus Covalently Closed Circular DNA Formation PMC [pmc.ncbi.nlm.nih.gov]
- 2. ice-hbv.org [ice-hbv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Interactions of HBV cccDNA with Host Factors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Hepatitis B Virus cccDNA Formation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Hepatitis B Virus cccDNA and Minichromosome Formation and HBV Gene Transcription PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of HBV Covalently Closed Circular DNA PMC [pmc.ncbi.nlm.nih.gov]



- 13. ice-hbv.org [ice-hbv.org]
- 14. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific JP [thermofisher.com]
- 18. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- To cite this document: BenchChem. [The Role of CCC-0975 in Chronic Hepatitis B: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15609303#understanding-the-role-of-ccc-0975-in-chronic-hepatitis-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





